molecular formula C22H23ClN4O B4062708 N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No.: B4062708
M. Wt: 394.9 g/mol
InChI Key: AUWAFJISPUWVNS-UHFFFAOYSA-N
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Description

N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.1560391 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Human Studies

N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is part of a class of compounds often studied for their pharmacokinetic profiles, including metabolism and disposition in humans. For example, the disposition of similar compounds has been determined through studies involving healthy subjects, where their elimination, half-life, and principal circulating components in plasma extracts were meticulously characterized. Such studies typically involve the administration of the compound, followed by the collection and analysis of blood, urine, and feces to understand the compound's metabolism and excretion patterns. This process helps in identifying the principal routes of metabolism and the major metabolites, which are crucial for assessing the safety and efficacy of pharmaceutical compounds (Renzulli et al., 2011).

Diagnostic Applications

Compounds structurally related to this compound have been explored for diagnostic applications, particularly in imaging studies. For instance, sigma receptor scintigraphy using radiolabeled benzamides has shown potential in visualizing primary tumors in vivo, such as in breast cancer diagnosis. This application leverages the preferential binding of benzamides to sigma receptors overexpressed on cancer cells, offering a non-invasive method to assess tumor proliferation and aiding in the early detection and treatment of cancer (Caveliers et al., 2002).

Therapeutic Research

In therapeutic research, derivatives of this compound have been investigated for their potential in treating various conditions. For example, Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor closely related in structure, has been studied for its pharmacokinetics, metabolism, and excretion in humans, showcasing its application in the treatment of hematologic malignancies. Understanding the metabolic pathways and the formation of metabolites of such compounds is essential for developing effective cancer therapies (Liu et al., 2017).

Repellent Efficacy

Research on the repellent efficacy of compounds related to this compound against vectors like Aedes communis and Simulium venustum has been conducted. These studies evaluate the potential of such compounds to provide protection against mosquito and black fly bites, contributing to the development of effective repellent formulations. The detailed understanding of these compounds' action and duration of protection helps in designing better vector control strategies (Debboun et al., 2000).

Psychopharmacological Effects

The psychopharmacological effects of compounds structurally similar to this compound have been explored in various studies. These include investigations into the effects on body temperature and behavior in conditions such as schizophrenia, providing insights into the potential therapeutic applications of these compounds in neuropsychiatric disorders. Understanding the interaction with serotonin receptors and the resultant physiological and behavioral effects is crucial for developing new treatments for mental health conditions (Lee et al., 1992).

Properties

IUPAC Name

N-[2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c23-19-8-6-17(7-9-19)16-26-14-11-20(12-15-26)27-21(10-13-24-27)25-22(28)18-4-2-1-3-5-18/h1-10,13,20H,11-12,14-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWAFJISPUWVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
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N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
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N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
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N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
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N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.